molecular formula C10H7N3O3S B15196204 Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione CAS No. 6270-35-5

Spiro(benzothiazole-2(3H),2'(1'H)-pyrimidine)-4',5',6'(3'H)-trione

Cat. No.: B15196204
CAS No.: 6270-35-5
M. Wt: 249.25 g/mol
InChI Key: CGJVHUCSRFVPHE-UHFFFAOYSA-N
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Description

Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is a complex heterocyclic compound that features a spiro linkage between a benzothiazole and a pyrimidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione typically involves the reaction of 2-aminobenzothiazole with a suitable pyrimidine derivative under controlled conditions. One common method includes the use of acyl chlorides and triethylamine as a binding agent in a solvent such as dioxane. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives and nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Spiroindolinones: These compounds share a spiro linkage but differ in the heterocyclic rings involved.

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings but lacking the spiro linkage.

Uniqueness

Spiro(benzothiazole-2(3H),2’(1’H)-pyrimidine)-4’,5’,6’(3’H)-trione is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

6270-35-5

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

spiro[1,3-diazinane-2,2'-3H-1,3-benzothiazole]-4,5,6-trione

InChI

InChI=1S/C10H7N3O3S/c14-7-8(15)12-10(13-9(7)16)11-5-3-1-2-4-6(5)17-10/h1-4,11H,(H,12,15)(H,13,16)

InChI Key

CGJVHUCSRFVPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3(S2)NC(=O)C(=O)C(=O)N3

Origin of Product

United States

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